molecular formula C19H19NO B2793099 4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]benzaldehyde CAS No. 306290-05-1

4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]benzaldehyde

Cat. No. B2793099
CAS RN: 306290-05-1
M. Wt: 277.367
InChI Key: BTRTUXJKNNOMIG-UHFFFAOYSA-N
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Description

The compound “4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]benzaldehyde” is a complex organic molecule. It is also known as 4-(Dimethylamino)benzaldehyde ((4-(dimethylamino)phenyl)methylene)hydrazone . It has a molecular formula of C18H22N4 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a dimethylamino group, a phenyl group, and a butadiene group . The exact structure can be found in chemical databases .

Future Directions

The future directions for research on this compound could include further studies on its fluorescence properties and potential applications as a probe for studying the microenvironment of proteins . Additionally, more research could be done to understand its synthesis and chemical reactions.

properties

IUPAC Name

4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-20(2)19-13-11-17(12-14-19)6-4-3-5-16-7-9-18(15-21)10-8-16/h3-15H,1-2H3/b5-3+,6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRTUXJKNNOMIG-GGWOSOGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}benzaldehyde

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